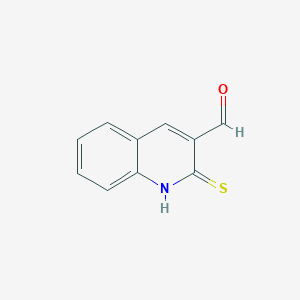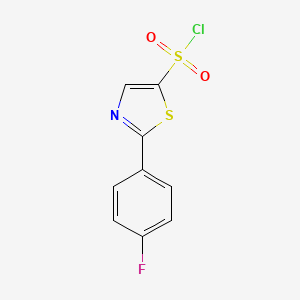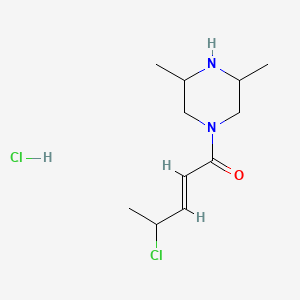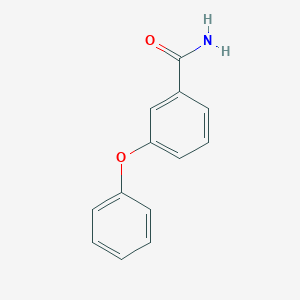
2-巯基喹啉-3-甲醛
描述
2-Mercaptoquinoline-3-carbaldehyde is a chemical compound with the molecular formula C10H7NOS . It has a molecular weight of 189.24 g/mol . The IUPAC name for this compound is 2-sulfanylidene-1H-quinoline-3-carbaldehyde .
Synthesis Analysis
The synthesis of 2-Mercaptoquinoline-3-carbaldehyde has been demonstrated in several studies . For instance, one study demonstrated the design and straightforward syntheses of several novel probes based on rhodamine B and 2-mercaptoquinoline-3-carbaldehydes .Molecular Structure Analysis
The molecular structure of 2-Mercaptoquinoline-3-carbaldehyde includes ten C–C, six C–H, two N–C bonds . The InChIKey for this compound is QGNIZTZEZZJHEK-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Mercaptoquinoline-3-carbaldehyde has been used in various chemical reactions. For example, it has been used in the synthesis of 4H-substituted thiopyrano [2,3-b]quinolines derivatives via a Knoevenagel condensation .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 61.2 Ų and a complexity of 272 . It has one hydrogen bond donor count and two hydrogen bond acceptor counts . The compound is also characterized by a rotatable bond count of 1 .科学研究应用
合成与反应
2-巯基喹啉-3-甲醛及其衍生物主要用于合成复杂的化学结构。例如,它们参与串联迈克尔-亨利反应,生成具有立体中心的3,4-二氢-2H-硫代吡喃并[2,3-b]喹啉(辛妮平等人,2017),并参与多米诺克诺维纳格尔/杂-狄尔斯-阿尔德反应,形成新型的硫代色满喹啉稠合多杂环(N. Parmar 等人,2014)。
生物学评估
在生物学应用方面,这些化合物被研究为在各种生物系统中抑制剂的潜力。例如,已经研究了它们在酸性溶液中抑制低碳钢腐蚀的用途,突出了它们在工业应用中的潜力(B. Mistry 等人,2013)。
催化
它们还用作化学反应中的催化剂。例如,已经开发了涉及 2-巯基喹啉-3-甲醛的 L-脯氨酸催化反应,用于合成硫代吡喃并[2,3-b]喹啉衍生物(Mehul B. Kanani & Manish P. Patel,2014)。
合成应用
在合成应用方面,这些化合物用于合成不同的多环噻吩并(2,3-b)-喹啉衍生物(姚文俊等人,2022),并用于各种微波诱导合成工艺(M. Raghavendra 等人,2007)。
抗癌潜力
此外,这些化合物已因其潜在的抗癌活性而受到研究。例如,由 2-巯基喹啉-3-甲醛合成的噻吩喹啉羧酰胺-查耳酮衍生物对癌细胞系表现出有希望的抗增殖作用(Mahmoud S Abdelbaset 等人,2019)。
作用机制
Target of Action
The primary target of 2-Mercaptoquinoline-3-carbaldehyde is the enzyme α-glucosidase . This enzyme catalyzes the hydrolysis of starch in the intestine, converting carbohydrates into monosaccharides to provide energy for the human body .
Mode of Action
2-Mercaptoquinoline-3-carbaldehyde interacts with α-glucosidase through a series of reactions. The compound is involved in a three-component reaction catalyzed by L-proline, leading to the synthesis of various 4H-substituted thiopyrano[2,3-b]quinolines derivatives via a Knoevenagel condensation followed by inter-intramolecular double Michael addition reaction .
Biochemical Pathways
The biochemical pathway affected by 2-Mercaptoquinoline-3-carbaldehyde involves the inhibition of α-glucosidase. This mechanism is particularly relevant in the management of type-2 diabetes, where controlling hyperglycemia is crucial .
Pharmacokinetics
The most active derivative of this compound exhibits a competitive mode of inhibition with a Ki value of 18.0 µM .
Result of Action
The molecular and cellular effects of 2-Mercaptoquinoline-3-carbaldehyde’s action are significant. The compound’s interaction with α-glucosidase leads to a decrease in the enzyme’s activity . This results in a reduction in the rate of carbohydrate digestion, thereby lowering postprandial blood glucose levels .
Action Environment
The action of 2-Mercaptoquinoline-3-carbaldehyde can be influenced by various environmental factors. For instance, the reaction conditions, such as the presence of L-proline and the type of solvent used, can affect the compound’s synthesis and subsequent interaction with α-glucosidase
属性
IUPAC Name |
2-sulfanylidene-1H-quinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-6H,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNIZTZEZZJHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=S)N2)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70365350 | |
| Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51925-41-8 | |
| Record name | 2-Sulfanylidene-1,2-dihydroquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70365350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-Mercaptoquinoline-3-carbaldehyde in synthetic organic chemistry?
A1: 2-Mercaptoquinoline-3-carbaldehyde serves as a versatile building block in synthesizing diverse heterocyclic compounds. Its reactivity stems from the presence of three reactive functional groups: the aldehyde, mercapto, and quinoline moieties. Researchers have utilized this compound in various reactions, including:
- Synthesis of thiopyrano[2,3-b]quinoline derivatives: This is achieved through multi-component reactions involving 2-Mercaptoquinoline-3-carbaldehyde, dialkyl acetylenedicarboxylates, and triphenylphosphine [, ]. This reaction efficiently generates a tricyclic system with potential biological applications.
- Construction of thiochromenoquinoline-fused polyheterocycles: This involves a domino Knoevenagel/hetero-Diels-Alder reaction with 2-alkenylthiopyranoquinoline-3-carbalde- hyde (derived from 2-Mercaptoquinoline-3-carbaldehyde) and various heterocyclic ketones [, ]. This method provides access to complex heterocyclic structures with high diastereoselectivity.
- Synthesis of iminothiophenone-fused quinolines: This reaction proceeds by reacting 2-Mercaptoquinoline-3-carbaldehydes with isocyanides in methanol, resulting in the formation of 2-(cyclohexylimino)thieno[2,3-b]quinolin-3(2H)-ones []. This method stands out for its atom economy and the formation of C–S and C–C bonds in a single step.
Q2: What are the advantages of using 2-Mercaptoquinoline-3-carbaldehyde in these reactions?
A2: Several factors contribute to the advantageous use of this compound in synthetic chemistry:
- One-pot synthesis: Many reactions utilizing 2-Mercaptoquinoline-3-carbaldehyde can be carried out in a one-pot fashion, simplifying the procedure and enhancing efficiency [, , ].
- Mild reaction conditions: Many of these reactions proceed under mild conditions, minimizing the formation of unwanted byproducts and increasing overall yield [].
- Potential for diversity-oriented synthesis: The diverse reactivity of 2-Mercaptoquinoline-3-carbaldehyde allows for the generation of a library of structurally diverse compounds, which is valuable for drug discovery and exploring novel chemical spaces [].
Q3: What types of catalysts are used in conjunction with 2-Mercaptoquinoline-3-carbaldehyde?
A3: The choice of catalyst depends on the specific reaction being performed. Examples include:
- L-proline: This naturally occurring amino acid has been employed as a catalyst in the three-component synthesis of 4H-substituted thiopyrano[2,3-b]quinolines derivatives [].
- Tetrabutylammonium hydrogensulfate: This phase-transfer catalyst has been utilized in the domino Knoevenagel/hetero-Diels-Alder reaction leading to thiochromenoquinoline-fused heterocycles [].
- Triphenylphosphine (TPP): This organophosphorus compound plays a crucial role in the synthesis of 2H-thiopyrano [2, 3-b] quinoline-2, 3-dicarboxylates, influencing the reaction mechanism and kinetics [, ].
Q4: Has the mechanism of any reactions involving 2-Mercaptoquinoline-3-carbaldehyde been investigated?
A4: Yes, the mechanism of the reaction between 2-Mercaptoquinoline-3-carbaldehyde, dialkyl acetylenedicarboxylates, and triphenylphosphine has been studied in detail []. The proposed mechanism involves six steps, including a fast initial step involving triphenylphosphine and the acetylenedicarboxylate. The rate-determining step is influenced by the structure of the dialkyl acetylenedicarboxylate used [].
Q5: What are the potential applications of the compounds synthesized using 2-Mercaptoquinoline-3-carbaldehyde?
A5: The synthesized compounds, especially the polycyclic heterocyclic structures, hold promise for various applications, including:
- Medicinal chemistry: Heterocyclic compounds are prevalent in pharmaceuticals, and these novel structures could exhibit biological activities relevant to drug discovery [, ].
Q6: What are some limitations or challenges associated with the use of 2-Mercaptoquinoline-3-carbaldehyde in synthesis?
A6: While a valuable building block, some limitations exist:
Q7: What are the future directions for research on 2-Mercaptoquinoline-3-carbaldehyde?
A7: Future research could focus on:
- Structure-activity relationship studies: Systematically modifying the structures of synthesized compounds and evaluating their biological activities will be crucial for identifying promising drug candidates and understanding the impact of structural modifications on activity [].
Q8: What analytical techniques are commonly used to characterize the compounds synthesized with 2-Mercaptoquinoline-3-carbaldehyde?
A8: Commonly employed analytical techniques include:
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique is crucial for determining the structure and stereochemistry of the synthesized compounds [, , ].
- Infrared (IR) spectroscopy: This method provides information about the functional groups present in the synthesized compounds [, ].
- Mass spectrometry: This technique determines the molecular weight and provides insights into the fragmentation pattern of the molecules, further supporting structural elucidation [, , ].
- X-ray crystallography: In some cases, obtaining single crystals of the products allows for the definitive determination of their three-dimensional structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![ethyl 4-oxo-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonane-7-carboxylate](/img/structure/B6611363.png)







